(4-Methylpiperidin-1-yl)(morpholin-4-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE typically involves the reaction of 4-methylpiperidine with morpholine under specific conditions. One common method involves the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often require the presence of a base such as Cs₂CO₃ and may involve transition metal catalysis for enhanced efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of solid-phase synthesis and stereoselective methods can be employed to ensure the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing its activity and leading to improved glucose regulation . Additionally, it may interact with bacterial membranes, inducing reactive oxygen species (ROS) production and exhibiting antibacterial properties .
Comparison with Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the piperidine moiety.
Piperidine: Another related compound, primarily used in the synthesis of pharmaceuticals.
Piperazine: Shares structural similarities but contains two nitrogen atoms in the ring.
Uniqueness: 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE is unique due to the combination of the morpholine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c1-10-2-4-12(5-3-10)11(14)13-6-8-15-9-7-13/h10H,2-9H2,1H3 |
InChI Key |
LRNTUDSDFGGCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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